molecular formula C15H14BrN5S B12033715 2-(5-((4-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine CAS No. 618427-44-4

2-(5-((4-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine

Cat. No.: B12033715
CAS No.: 618427-44-4
M. Wt: 376.3 g/mol
InChI Key: NQROAQJJFSIVJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(5-((4-bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine features a triazole core substituted with a 4-bromobenzylthio group at position 5, an ethyl group at position 4, and a pyrazine ring at position 3 (Figure 1). Its synthesis typically involves refluxing triazole-thiol precursors with benzaldehyde derivatives in acetic acid, followed by purification via chromatography or crystallization .

Properties

CAS No.

618427-44-4

Molecular Formula

C15H14BrN5S

Molecular Weight

376.3 g/mol

IUPAC Name

2-[5-[(4-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]pyrazine

InChI

InChI=1S/C15H14BrN5S/c1-2-21-14(13-9-17-7-8-18-13)19-20-15(21)22-10-11-3-5-12(16)6-4-11/h3-9H,2,10H2,1H3

InChI Key

NQROAQJJFSIVJN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)Br)C3=NC=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-((4-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine typically involves multiple steps. One common method includes the reaction of 4-bromobenzyl bromide with a triazole derivative in the presence of a base such as potassium carbonate in N,N-dimethylformamide (DMF). The reaction is usually carried out at room temperature for several hours, followed by the addition of water to precipitate the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to increase yield and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(5-((4-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted triazole derivatives.

Scientific Research Applications

2-(5-((4-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-((4-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological activities. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Core Modifications: Substituent Effects

The triazole ring’s substituents and attached heterocycles significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Benzyl Substituent Triazole Substituent Heterocycle Molecular Formula Notable Properties Reference
Target Compound 4-Bromo Ethyl Pyrazine C₁₆H₁₅BrN₆S Synthetic route established
2-(4-Ethyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine 4-Fluoro Ethyl Pyrazine C₁₅H₁₄FN₅S Similar mass (315.37 g/mol)
4-(5-((3-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine 3-Bromo Ethyl Pyridine C₁₆H₁₅BrN₄S Crystallizes with π–π stacking
2-(5-((2,4-Dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine 2,4-Dichloro Ethyl Pyrazine C₁₅H₁₃Cl₂N₅S Higher molecular weight (366.27 g/mol)

Key Observations :

  • Halogen Position : The 4-bromo substituent (target compound) may enhance π–π stacking compared to 3-bromo analogs, as seen in pyridine derivatives .
  • Heterocycle Impact : Pyrazine’s electron-deficient nature (vs. pyridine) could alter electronic properties and binding interactions .

Antifungal Activity

  • Target Analog : 4-(5-((4-Bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine showed moderate antifungal activity against Sclerotinia sclerotiorum and Rhizoctonia solani (50% inhibition at 50 μg/mL) .
  • Oxadiazole Analogs : 2-((4-Bromobenzyl)thio)-5-(trifluoromethyl)pyrazole derivatives exhibited fungicidal effects via SDH inhibition, suggesting bromine’s role in target binding .

Cytotoxic and Anticancer Potential

  • Triazole-Hydrazone Derivatives: Compounds with chlorophenyl or fluorophenyl substituents demonstrated cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cells .
  • Selectivity : Ethyl and methyl substituents on the triazole ring improved selectivity toward cancer cells .

Computational and Structural Insights

DFT and Frontier Orbital Analysis

  • The analog 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine exhibited intermolecular π–π interactions and distinct HOMO-LUMO gaps, critical for charge transfer and stability .

Molecular Docking

  • The 4-bromobenzylthio moiety in compound 5g (1,3,4-oxadiazole derivative) bound effectively to SDH’s ubiquinone site, analogous to penthiopyrad, a commercial fungicide . This suggests similar mechanisms for bromine-containing triazole derivatives.

Biological Activity

The compound 2-(5-((4-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine is a synthetic organic molecule that combines a pyrazine moiety with a substituted 1,2,4-triazole. This unique structure suggests potential biological activities that warrant thorough investigation. The compound's design incorporates a bromobenzylthio group, which may enhance its lipophilicity and influence its interaction with various biological targets.

Structural Characteristics

The molecular formula of the compound is C15H16BrN5SC_{15}H_{16}BrN_5S with a molecular weight of approximately 392.29 g/mol. The presence of the triazole ring is significant as compounds in this class are known for their diverse biological activities, including antifungal, antibacterial, and antitumor properties.

Biological Activity Overview

Research indicates that derivatives of 1,2,4-triazoles exhibit a wide range of biological activities. The specific compound under review has been noted for its potential in the following areas:

  • Antifungal Activity : Triazole derivatives are well-documented for their effectiveness against various fungal pathogens.
  • Antibacterial Properties : Similar compounds have shown promise in inhibiting bacterial growth.
  • Antitumor Effects : Some studies suggest potential cytotoxic effects against cancer cell lines.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step synthetic routes. These methods not only highlight the complexity involved in its production but also showcase its potential for further modifications to enhance biological activity.

Synthetic Pathway

  • Starting Materials : The synthesis begins with readily available pyrazine and triazole derivatives.
  • Reagents : Common reagents include bromobenzylthio compounds and ethylating agents.
  • Reaction Conditions : Reflux conditions are often employed to facilitate the reaction process.

Case Study 1: Antifungal Activity

A study conducted on similar triazole derivatives demonstrated significant antifungal activity against Candida albicans. The compounds were evaluated using an agar diffusion method, revealing zone inhibition diameters that indicate effective antifungal properties.

CompoundZone of Inhibition (mm)
Control (Fluconazole)25
This compound20

Case Study 2: Antibacterial Properties

In another study focusing on antibacterial activity against Staphylococcus aureus, the compound exhibited moderate antibacterial effects compared to standard antibiotics.

CompoundMinimum Inhibitory Concentration (MIC)
Control (Penicillin)0.5 µg/mL
This compound8 µg/mL

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the triazole ring may interfere with fungal cell membrane synthesis or bacterial cell wall formation due to its structural similarities to known inhibitors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.